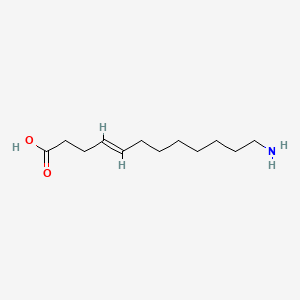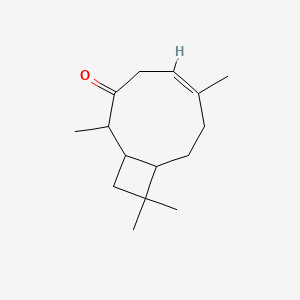
Calcium heptadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium heptadecanoate, also known as calcium margarate, is a calcium salt of heptadecanoic acid. It is a white, crystalline solid with the molecular formula C34H66CaO4. This compound is a type of fatty acid salt and is used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium heptadecanoate can be synthesized through the reaction of heptadecanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating the heptadecanoic acid with the calcium compound in an inert atmosphere to prevent oxidation. The general reaction is as follows:
2C17H35COOH+Ca(OH)2→(C17H35COO)2Ca+2H2O
This reaction produces this compound and water as a byproduct.
Industrial Production Methods
In industrial settings, this compound is produced by reacting heptadecanoic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting product is then purified through filtration and recrystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
Calcium heptadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form heptadecanoic acid and calcium oxide.
Reduction: It can be reduced to form heptadecanol and calcium hydroxide.
Substitution: It can undergo substitution reactions with other acids to form different calcium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions typically involve the use of other carboxylic acids and are carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Heptadecanoic acid and calcium oxide.
Reduction: Heptadecanol and calcium hydroxide.
Substitution: Different calcium salts depending on the substituting acid.
Aplicaciones Científicas De Investigación
Calcium heptadecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in studies related to lipid metabolism and fatty acid transport.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used as a stabilizer in plastics and as a lubricant in the production of various materials.
Mecanismo De Acción
The mechanism of action of calcium heptadecanoate involves its interaction with lipid membranes and proteins. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can bind to proteins, altering their structure and function. These interactions can influence various cellular processes, including signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Heptadecanoic acid: A saturated fatty acid with similar properties but without the calcium ion.
Calcium stearate: Another calcium salt of a fatty acid, commonly used as a lubricant and stabilizer.
Calcium palmitate: A calcium salt of palmitic acid, used in similar applications as calcium heptadecanoate.
Uniqueness
This compound is unique due to its specific fatty acid chain length (17 carbons), which imparts distinct physical and chemical properties. Its intermediate chain length makes it suitable for applications where longer or shorter chain fatty acids may not be effective.
Propiedades
Número CAS |
4499-95-0 |
|---|---|
Fórmula molecular |
C34H66CaO4 |
Peso molecular |
579.0 g/mol |
Nombre IUPAC |
calcium;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
Clave InChI |
UJPOLGDCBGQHSF-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















